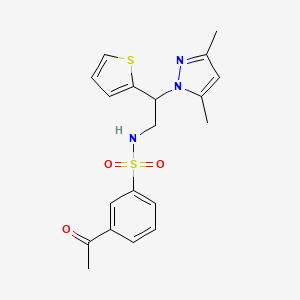

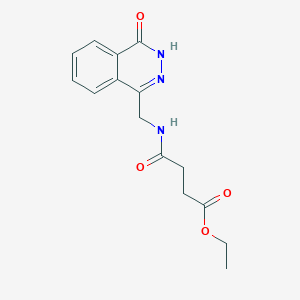

![molecular formula C14H25BO3Si B2984095 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid CAS No. 858096-68-1](/img/structure/B2984095.png)

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid

Descripción general

Descripción

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is a specialized chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group attached to a phenylboronic acid core

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,6-dimethylphenol as the starting material.

Protection of Hydroxyl Group: The hydroxyl group of 2,6-dimethylphenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Boronic Acid Formation: The protected phenol is then converted to the boronic acid derivative through a reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium phosphate.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and choice of solvents and reagents to ensure efficient conversion and minimal by-products.

Types of Reactions:

Oxidation: The phenylboronic acid moiety can undergo oxidation reactions to form phenylboronic acid derivatives.

Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative.

Substitution: Substitution reactions involving the boronic acid group can lead to the formation of various boronic esters and boronic amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

Substitution: Reagents such as alcohols and amines are used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

Oxidation Products: Various phenylboronic acid derivatives.

Reduction Products: Borane derivatives.

Substitution Products: Boronic esters and boronic amides.

Mecanismo De Acción

Target of Action

The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols .

Mode of Action

The TBDMS group in the compound acts as a protective group for the hydroxyl (OH) group. It increases the molecule’s stability and prevents unwanted reactions during the synthesis process . The TBDMS group is hydrolytically stable, making it suitable for various applications .

Biochemical Pathways

Compounds with the tbdms group are often used in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The presence of the tbdms group can influence these properties by altering the compound’s hydrophobicity and stability .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during organic synthesis, enabling the successful production of complex organic molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the TBDMS group is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound’s stability can be affected by temperature and the presence of certain reagents .

Aplicaciones Científicas De Investigación

Chemistry: This compound is used in organic synthesis as a protecting group for phenols and as a reagent in cross-coupling reactions. Biology: It serves as a tool in the study of boronic acid-based enzyme inhibitors and in the development of boronic acid-based sensors for biological molecules. Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of boronic acid-containing pharmaceuticals. Industry: It finds applications in materials science, particularly in the development of boronic acid-based polymers and coatings.

Comparación Con Compuestos Similares

4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of boronic acid.

4-[(Tert-butyldimethylsilyl)oxy]phenylboronic Acid: Similar structure but without the methyl groups on the phenyl ring.

Uniqueness: 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is unique due to its combination of the tert-butyldimethylsilyl protecting group and the boronic acid functionality, which provides both stability and reactivity. This combination makes it a valuable reagent in various chemical and biological applications.

Propiedades

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMKALMXIRIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)